![molecular formula C17H12ClF3N2O2S B2494074 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 239112-32-4](/img/structure/B2494074.png)

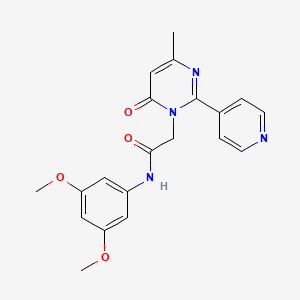

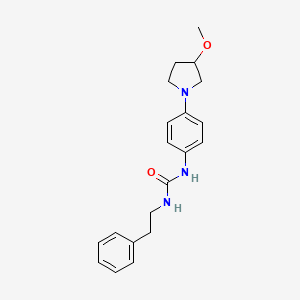

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide" is a sulfonamide compound, a class of organic compounds known for their wide range of applications in medicinal and material chemistry.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions between sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). Another example is the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives prepared from 3-pyridylamines and sulfonyl chlorides (Nakayama et al., 2011).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of these compounds can be examined and characterized using methods like X-ray diffraction and Density Functional Theory (DFT). For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by these methods to determine its molecular geometry (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds can engage in various chemical reactions. For instance, the synthesis of certain sulfonamide derivatives involves reactions like nucleophilic aromatic substitution (Williams et al., 2010). The stability of these molecules arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis (Sarojini et al., 2012).

Physical Properties Analysis

The physical properties of sulfonamide compounds can be examined using techniques like thermal analysis and spectral studies. For example, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved analyzing its thermal stability and spectral properties (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity and potential as inhibitors or catalysts, can be explored through experimental and computational approaches. These approaches can help predict their relative stability and reactivity, as seen in the study of various sulfonamide derivatives (Vetrivelan, 2019).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation

A study by Williams et al. (2010) detailed the microwave-assisted synthesis of a related compound, highlighting its potential to enhance nerve growth factor-induced neurite outgrowths. This process represents an application in neurological research, particularly in the context of nerve regeneration and neuroprotection (Williams et al., 2010).

Coordination Geometry and Magnetic Anisotropy

Research by Wu et al. (2019) explored the effects of systematic substitution on sulfonamide ligands in cobalt(ii) complexes. This study correlates magnetic anisotropy with coordination geometry variations, which is significant for materials science and magnetic materials research (Wu et al., 2019).

Structural and Spectroscopic Analysis

Sarojini et al. (2012) synthesized and characterized a sulfonamide compound using various spectroscopic techniques and DFT study, illustrating its application in the field of molecular spectroscopy and computational chemistry (Sarojini et al., 2012).

PET Imaging Applications

Wang et al. (2008) reported on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8. This highlights its application in biomedical imaging and diagnostic research (Wang et al., 2008).

Synthesis and Structural Characterization

Danish et al. (2021) reported on the synthesis and crystal structure of new sulfonamide derivatives, contributing to the field of crystallography and structural chemistry (Danish et al., 2021).

Organocatalysis in Chemical Synthesis

Syu et al. (2010) utilized a sulfonamide-based organocatalyst for the Michael addition of ketones to nitroolefins on water, demonstrating an application in organic synthesis and catalysis (Syu et al., 2010).

Sulfonamide Inhibitory Activities

Abbasi et al. (2015) evaluated sulfonamide derivatives of dagenan chloride for their lipoxygenase and α-glucosidase inhibitory activities, indicating potential applications in the development of anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O2S/c18-14-8-12(17(19,20)21)9-22-15(14)10-23-26(24,25)16-7-3-5-11-4-1-2-6-13(11)16/h1-9,23H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYUICATKGVYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)